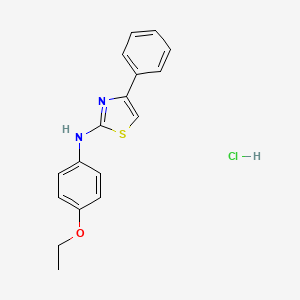

(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

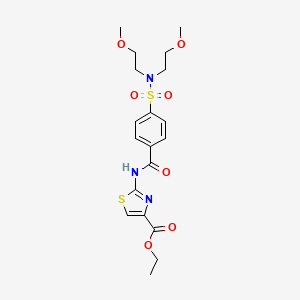

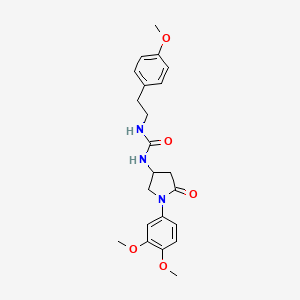

“(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride” is a chemical compound with the molecular formula C17H17ClN2OS and a molecular weight of 332.85 . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains an ethoxyphenyl group and a phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H17ClN2OS and a molecular weight of 332.85 . Further specific properties such as melting point, boiling point, and density were not available from the search results.Applications De Recherche Scientifique

Antioxidant Activity

Thiazoles, including our compound of interest, have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Researchers have explored the potential of thiazole derivatives as antioxidants, aiming to mitigate oxidative stress-related diseases .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have demonstrated analgesic and anti-inflammatory activities. These properties are essential for managing pain and inflammation associated with various conditions. Researchers have studied the effects of thiazoles in animal models and cell cultures, highlighting their potential therapeutic applications .

Antimicrobial and Antifungal Properties

The compound’s thiazole scaffold has been linked to antimicrobial and antifungal activities. Researchers have evaluated its effectiveness against bacterial and fungal pathogens. Understanding its mechanisms of action can aid in developing novel antimicrobial agents .

Neuroprotective Potential

Thiazoles, including our compound, have shown promise as neuroprotective agents. These molecules may help safeguard neurons from damage caused by neurodegenerative diseases or traumatic brain injuries. Investigating their neuroprotective mechanisms is an active area of research .

Antitumor and Cytotoxic Effects

Researchers have explored the antitumor and cytotoxic properties of thiazole derivatives. These compounds exhibit selective effects on cancer cells, making them potential candidates for cancer therapy. Studies have investigated their impact on various cancer cell lines, including prostate cancer .

Antiviral Activity

While not explicitly mentioned in the literature for this specific compound, thiazoles, in general, have been investigated for their antiviral potential. Researchers have explored their effects against viruses such as HIV, aiming to identify new drug candidates .

- Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(6), 2123–2132

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS.ClH/c1-2-20-15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13;/h3-12H,2H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWDNULQNMOPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2765134.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2765139.png)

![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2765142.png)

![N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B2765147.png)

![1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2765154.png)